3-tert-butyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
3-tert-Butyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a Schiff base derivative characterized by a pyrazole core substituted with a tert-butyl group at position 3 and a hydrazide-linked 2-hydroxybenzylidene moiety. This compound belongs to a broader class of pyrazole carbohydrazides, which are widely studied for their structural versatility, chelation properties, and biological activities, including anticancer and antimicrobial effects . Its synthesis typically involves the condensation of 3-tert-butyl-1H-pyrazole-5-carbohydrazide with 2-hydroxybenzaldehyde under reflux conditions, a method analogous to related compounds .
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
5-tert-butyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O2/c1-15(2,3)13-8-11(17-18-13)14(21)19-16-9-10-6-4-5-7-12(10)20/h4-9,20H,1-3H3,(H,17,18)(H,19,21)/b16-9+ |
InChI Key |
BXLRSAILPHGXJT-CXUHLZMHSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-tert-butyl-1H-pyrazole-5-carbohydrazide with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of the imine group would produce the corresponding amine.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that pyrazole derivatives, including 3-tert-butyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide, exhibit promising activity against various cancer cell lines. For instance, studies have shown that similar pyrazole compounds demonstrate significant cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Mechanism of Action
The anticancer properties are often attributed to the inhibition of specific kinases involved in tumor growth and proliferation. The compound has been linked to the inhibition of vascular endothelial growth factor receptor (VEGFR) kinase and other targets associated with hyperproliferative disorders . This suggests that this compound could play a role in developing targeted cancer therapies.
Inflammatory Disorders
In addition to its anticancer properties, pyrazole derivatives have also been studied for their anti-inflammatory effects. The compound's structure allows it to interact with pathways involved in inflammatory responses, providing a potential avenue for treating conditions characterized by chronic inflammation .
Coordination Chemistry
This compound can form coordination compounds with metal ions, enhancing its utility in catalysis. For example, coordination with copper(II) ions has been explored for catalytic applications in organic reactions such as azide-epoxide-alkyne cycloaddition reactions . This highlights the compound's versatility beyond biological applications.
Data Table: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | TBD | VEGFR inhibition |
| N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | SF-268 | 3.79 | Cytotoxicity via apoptosis |
| Pyrazole-linked benzimidazole derivative | A549 | TBD | Kinase inhibition |
Case Studies
Case Study 1: Anticancer Screening
In a recent study, researchers synthesized various pyrazole derivatives and evaluated their anticancer potential against multiple cell lines. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity, warranting further investigation into their structure-activity relationships .
Case Study 2: Inhibition of Dipeptidyl Peptidase-IV
Another study focused on the inhibitory effects of pyrazole compounds on Dipeptidyl Peptidase-IV (DPP-IV), an enzyme linked to diabetes management. The results showed that certain derivatives could effectively inhibit DPP-IV activity, suggesting potential therapeutic applications in managing blood glucose levels .
Mechanism of Action
The mechanism of action of 3-tert-butyl-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets in biological systems. The hydroxyphenyl group can form hydrogen bonds with proteins, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the pyrazole ring and the aromatic aldehyde used in the Schiff base formation. Key comparisons include:
Key Observations :
- The 2-hydroxyphenyl substituent in the target compound facilitates intramolecular hydrogen bonding, which stabilizes the E-configuration and enhances thermal stability compared to non-hydroxylated analogs .
- Electron-withdrawing groups (e.g., -NO₂ in ) reduce solubility in aqueous media but improve reactivity in redox-active environments.
Physicochemical Properties
Notes:
Biological Activity
3-tert-butyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
This compound features a pyrazole ring, a hydrazone linkage, and a tert-butyl group, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. For instance:
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values in the range of 3.79 to 49.85 µM against MCF7 and A549 cell lines, indicating promising anticancer activity .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown notable antimicrobial activity:
- Antibacterial Efficacy : Studies have reported that related pyrazole compounds possess antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 1.9 to 125 μg/mL against various bacterial strains .
- Biofilm Inhibition : Some derivatives have been effective in disrupting biofilms formed by pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, which is crucial for treating chronic infections .
Case Study 1: Anticancer Activity Assessment
A study conducted by Xia et al. synthesized several pyrazole derivatives and evaluated their anticancer activity against A549 cell lines. The findings revealed that certain derivatives exhibited IC50 values as low as 0.95 nM, indicating potent antitumor effects .
Case Study 2: Antimicrobial Evaluation
Research by Niculescu-Duvaz et al. focused on the antimicrobial properties of pyrazole derivatives, showing that some compounds significantly inhibited bacterial growth and biofilm formation. This study suggests potential applications in treating infections caused by resistant strains .
Comparative Analysis Table
| Compound Name | Target Cell Line | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | A549 | 0.95 | Antitumor |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | Antitumor |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxic |
| Compound from Niculescu-Duvaz et al. | S. aureus | MIC = 1.9 | Antibacterial |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-tert-butyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves:
Pyrazole ring formation : Reacting hydrazine with a β-diketone or β-ketoester under acidic/basic conditions .
Hydrazide formation : Reaction with hydrazine hydrate to generate the carbohydrazide moiety .
Condensation : Introducing the (2-hydroxyphenyl)methylidene group via Schiff base formation, requiring precise pH control (e.g., acetic acid catalysis) and anhydrous conditions .
- Key Variables : Solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C for condensation), and reaction time (6–12 hours) significantly impact yield (60–85%) and purity (>95%) .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm the hydrazone linkage (δ 8.5–9.0 ppm for imine proton) and tert-butyl group (δ 1.3–1.5 ppm) .
- Infrared Spectroscopy (IR) : Identify C=O stretches (~1650 cm⁻¹) and N–H bends (~3200 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~340–360) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and confirm the E-configuration of the hydrazone bond .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous pyrazole carbohydrazides?
- Methodological Answer :
- Comparative SAR Analysis : Evaluate substituent effects using analogs (e.g., methoxy vs. ethoxy groups alter antioxidant activity by ±20% ).
- Dose-Response Studies : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (e.g., broth microdilution) to isolate confounding variables .
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to distinguish true bioactivity from experimental noise .
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or α-glucosidase. Focus on hydrogen bonding with the hydrazone group and hydrophobic interactions with the tert-butyl moiety .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with a Chiralpak AD-H column (hexane:isopropanol, 90:10) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during hydrazone formation to enhance enantiomeric excess (ee >80%) .
- Circular Dichroism (CD) : Monitor optical activity to confirm purity .
Key Research Recommendations
- Prioritize solvent screening (e.g., ethanol for higher yield) and temperature control to minimize side reactions .
- Combine experimental and computational approaches (e.g., docking + DFT) to accelerate lead optimization .
- Address bioactivity discrepancies through standardized assay protocols and meta-analyses of published data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
